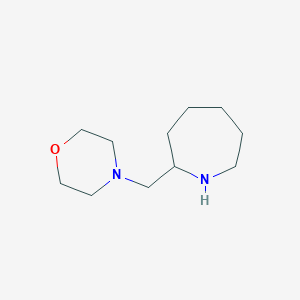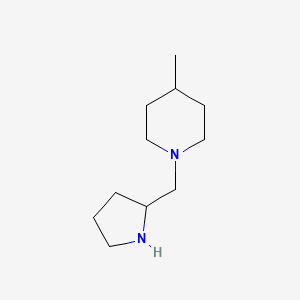
4,5,5,5-tetrafluoro-4-(heptafluoroprop-1-oxy)-2-Iodopentan-1-ol
Descripción general
Descripción
The compound “4,5,5,5-tetrafluoro-4-(heptafluoroprop-1-oxy)-2-iodopent-2-en-1-ol” is a chemical substance with the IUPAC name "4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)-2-iodopent-2-en-1-ol" . It is also known by the synonyms CTK8A1085 and AG-A-63919 .
Molecular Structure Analysis
The molecular formula of this compound is C8H4F11IO . It has an average mass of 326.107 Da and a monoisotopic mass of 326.016479 Da .Aplicaciones Científicas De Investigación
Chemical Reactions and Intermediates :
- In a study by Föhlisch, Gehrlach, and Geywitz (1987), 2-Brom-3-pentanone reacted in tetrafluoro-1-propanol to form cycloadducts of oxallyl intermediate, indicating the potential use of similar fluoroalcohols in facilitating [4+3]-Cycloaddition reactions (Föhlisch, Gehrlach, & Geywitz, 1987).
Thermal Reactions of Epoxides :
- Polyfluoro-1,2-epoxy alkanes derived from oligomers of tetrafluoroethene were studied by Coe et al. (1985). Their pyrolysis led to the formation of various perfluorinated compounds, demonstrating the significance of fluorinated alcohols in thermal reactions (Coe, Sellars, Tatlow, Fielding, & Whittaker, 1985).
Extraction and Separation of Iron :
- Gawali and Shinde (1974) utilized 4-methylpentan-2-ol for the quantitative extraction of iron(III), highlighting the potential for using fluorinated alcohols in selective metal extraction processes (Gawali & Shinde, 1974).
Free Radical Additions :
- Fleming, Haszeldine, and Tipping (1973) examined the reactions of heptafluoro-2-iodopropane with various unsaturated compounds. Their findings could provide insight into the behavior of similar fluorinated alcohols in radical addition reactions (Fleming, Haszeldine, & Tipping, 1973).
Synthesis of Difluoromethylene-Containing Compounds :
- Yang et al. (2007) synthesized difluoromethylenated oxadiazole-containing compounds, demonstrating the utility of fluorinated alcohols in the synthesis of complex organic structures (Yang, Wang, Fang, Yang, Wu, & Shen, 2007).
Synthesis of Phthalocyanines :
- Kamiloğlu et al. (2018) synthesized novel phthalocyanines using a compound structurally related to fluorinated alcohols, indicating potential applications in electrochemical technologies (Kamiloğlu, Akyüz, Koca, & Acar, 2018).
Vapor-Phase Dehydration :
- Sato et al. (2008) investigated the dehydration of 1,5-pentanediol over catalysts, leading to compounds like 4-penten-1-ol. This study suggests possible applications of fluorinated alcohols in catalysis and vapor-phase reactions (Sato, Takahashi, Yamamoto, Kaneko, & Inoue, 2008).
Synthesis of Bifunctional Reagents :
- Volkonskii, Kagramanova, and Mysov (2010) synthesized 3,3,4,4-tetrafluoro-4-iodobutylamine, a reagent potentially analogous in reactivity to the fluorinated alcohol , demonstrating its utility in ionic and radical reactions (Volkonskii, Kagramanova, & Mysov, 2010).
Synthesis of Tetrafluoroethylenated Compounds :
- Hagiwara and Fuchikami (1997) explored the reaction of 1,2-bis(dimethylphenylsilyl)tetrafluoroethane with benzaldehyde, highlighting potential applications in the synthesis of fluorinated compounds (Hagiwara & Fuchikami, 1997).
Carbohydrate Model Reactions :
- Edward, Morand, and Puskas (1961) studied 4-oxa-5α-cholestan-3α-ol as a carbohydrate model, indicating the relevance of fluorinated alcohols in modeling and studying carbohydrate chemistry (Edward, Morand, & Puskas, 1961).
Propiedades
IUPAC Name |
4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)-2-iodopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F11IO2/c9-4(6(12,13)14,1-3(20)2-21)22-8(18,19)5(10,11)7(15,16)17/h3,21H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYLJFSUYIBRHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)I)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,5,5-tetrafluoro-4-(heptafluoroprop-1-oxy)-2-Iodopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



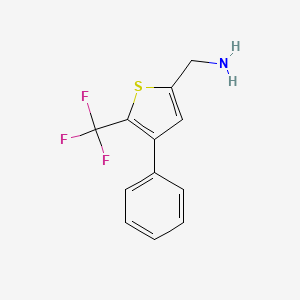
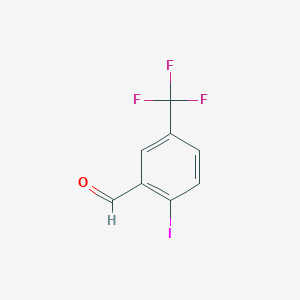

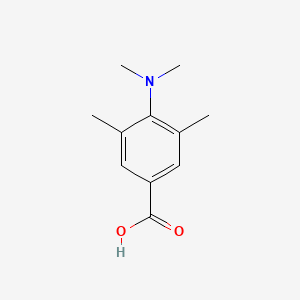
![2,6-Bis[[(R)-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol](/img/structure/B3043497.png)
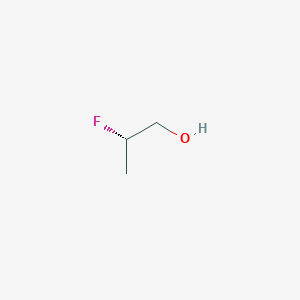


![Benzyl N-[(4aR,6S,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate](/img/structure/B3043502.png)
